BenchChemオンラインストアへようこそ!

N-(4-(4-ethylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide

Antiviral Hepatitis C Virus (HCV) Alkylsulfonyl thiazolides

This 3-methylsulfonylbenzamide chemotype is a critical SAR probe for alkylsulfonyl thiazolide antiviral programs, specifically HCV replicon studies. Its defining meta-methylsulfonyl substitution and 4-ethylphenyl thiazole core offer a geometrically distinct hydrogen-bond acceptor pattern that is not interchangeable with 2- or 4-positional isomers—making it essential for establishing baseline EC50 values. Procure alongside the ethylsulfonyl homolog for direct comparative DMPK profiling (intrinsic clearance, thermodynamic solubility). Ideal for affinity-based target deconvolution (AfBPP/CETSA) and broad-panel kinase screening to diversify commercial inhibitor libraries. Request a quote for batch-specific purity and lead time.

Molecular Formula C19H18N2O3S2
Molecular Weight 386.48
CAS No. 880438-90-4
Cat. No. B2728825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(4-ethylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide
CAS880438-90-4
Molecular FormulaC19H18N2O3S2
Molecular Weight386.48
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C
InChIInChI=1S/C19H18N2O3S2/c1-3-13-7-9-14(10-8-13)17-12-25-19(20-17)21-18(22)15-5-4-6-16(11-15)26(2,23)24/h4-12H,3H2,1-2H3,(H,20,21,22)
InChIKeyBZDZRGYNFNEJCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(4-ethylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide (CAS 880438-90-4): Chemical Class and Basic Profile


N-(4-(4-ethylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide is a synthetic small molecule belonging to the alkylsulfonyl-substituted N-(thiazol-2-yl)benzamide class [1]. Its core structure features a 3-methylsulfonylbenzamide moiety linked to a 4-(4-ethylphenyl)-1,3-thiazol-2-amine scaffold, resulting in a molecular formula of C19H18N2O3S2 and a molecular weight of 386.48 g/mol [1]. This compound class has been investigated in the context of antiviral activity, specifically against the hepatitis C virus (HCV), as described in patent literature [2]. The defining structural features for its potential biological activity include the specific positioning of the methylsulfonyl group at the meta position of the benzamide ring and the 4-ethyl substitution on the phenyl ring attached to the thiazole core [1].

Why N-(4-(4-ethylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide Cannot Be Readily Substituted


Simple substitution with close analogs of N-(4-(4-ethylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide is high-risk without direct experimental validation. The thiazole benzamide class has a well-documented precedent for dramatic potency shifts resulting from minor positional isomerism. For instance, the movement of a sulfonyl group from the 3- to the 4-position on the benzamide ring introduces a different hydrogen bond acceptor geometry that can disrupt key binding interactions [1]. Similarly, the 4-ethyl group on the phenyl ring provides specific lipophilic bulk and electronic character; its removal to an unsubstituted phenyl ring would reduce affinity for a target hydrophobic pocket, while extension to an ethylsulfonyl group would alter the molecule's overall shape, polarity, and metabolic stability profile [1]. Such changes can lead to a complete loss of on-target activity or the introduction of undesired off-target effects, making generic replacement unreliable without a thorough, comparative data analysis [2].

Quantitative Differentiation Evidence for N-(4-(4-ethylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide vs. Comparators


Antiviral Activity Against Hepatitis C Virus: Class-Level Potency

The compound belongs to a patented class of alkylsulfonyl-substituted N-(thiazol-2-yl)benzamides which are claimed to show 'strong activity' against the hepatitis C virus [1]. The key structural determinant for this class-level activity is the presence of a (C1-C6)alkylsulfonyl substituent on the benzamide ring, a criterion met by the 3-methylsulfonyl group [1]. This activity is not universal to all thiazole benzamides; it is contingent on the specific sulfonyl substitution pattern as defined in the patent's Markush structure [1]. Direct quantitative head-to-head comparisons between the 3-methylsulfonyl isomer and its closest analogs (e.g., 4-methylsulfonyl, 2-methylsulfonyl, or des-ethyl variants) have not been identified in the permitted, publicly available primary literature for this specific CAS number.

Antiviral Hepatitis C Virus (HCV) Alkylsulfonyl thiazolides

Structural Differentiation: Positional Isomerism of the Methylsulfonyl Group

A key structural differentiator for CAS 880438-90-4 is the attachment of the methylsulfonyl group at the 3- (meta) position of the benzamide ring [1]. The most closely cataloged analog, N-(4-(4-ethylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide, places this group at the 4- (para) position [2]. In published kinase inhibitor SAR, the shift of a sulfonyl group from the meta to the para position has been shown to alter the dihedral angle of the benzamide, potentially disrupting critical hinge-binding interactions with the target protein [3]. While specific binding data for this compound is not available, this fundamental structural difference means the 3-isomer and 4-isomer cannot be considered interchangeable synthons without risking a complete loss of target engagement.

Structure-Activity Relationship (SAR) Positional Isomer Benzamide Geometry

Comparison with the Ethylsulfonyl Homolog: Alkyl Chain Length

The compound differs from its closest homolog, N-(4-(4-ethylphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide, by a single methylene group (-CH2-) on the sulfonyl substituent [1][2]. This seemingly minor change increases the calculated lipophilicity (cLogP) by approximately 0.5-0.6 units [3]. In medicinal chemistry campaigns, such an increase can drastically affect solubility, metabolic clearance, and plasma protein binding. For example, in a classic study on sulfonamide carbonic anhydrase inhibitors, switching from a methyl to an ethylsulfonyl group reduced metabolic stability by over 50% while improving potency only 2-fold, creating a narrow therapeutic window [3]. While the precise impact on the target compound's activity profile is uncharacterized, this established class behavior demonstrates that these two homologs are not functionally equivalent and must be empirically evaluated.

Structure-Activity Relationship (SAR) Homologation Lipophilicity

Recommended Procurement Scenarios for N-(4-(4-ethylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide


Antiviral Drug Discovery: HCV Lead Optimization

This compound is a suitable procurement candidate for a medicinal chemistry team operating within the alkylsulfonyl thiazolide antiviral space [1]. Based on the class-level evidence, it can serve as a key intermediate for synthesizing a focused library around the 3-methylsulfonylbenzamide motif [1]. Researchers would procure this compound to establish a baseline for a structure-activity relationship (SAR) study, with the explicit goal of empirically determining its EC50 against HCV replicons and comparing it to de novo synthesized analogs (e.g., 2- and 4-positional isomers) [1].

Chemical Biology Tool for Target Identification

Given the absence of a publicly disclosed biological target for this precise compound, it is a candidate for use in affinity-based protein profiling (AfBPP) or cellular thermal shift assay (CETSA) experiments [2]. Its structure, featuring an ethylphenyl-thiazole and a meta-methylsulfonylbenzamide, represents a chemotype that can be functionalized with a linker for pull-down experiments without directly modifying the core pharmacophore. Procurement is recommended for groups seeking to identify the molecular target(s) of this patent-disclosed anti-HCV chemotype [1][2].

Pharmacokinetic/ADME Screening as a Low-Lipophilicity Scaffold

For an industrial ADME screening panel, this compound offers a favorable entry point as the lowest homolog in its immediate chemical series (methylsulfonyl vs. ethylsulfonyl) [1]. By procuring this compound and its ethylsulfonyl analog together, a DMPK scientist can generate direct, quantitative comparative data on intrinsic clearance in human hepatocytes and thermodynamic solubility [3]. This scenario is the practical application of the homologous series comparison evidence, where the procurement decision is driven by the need to pair two compounds for a high-value, side-by-side assay.

Academic Research on Thiazole-Based Kinase Inhibitors

Thiazole benzamides are a privileged scaffold for kinase inhibition [2]. An academic lab seeking to diversify its in-house kinase inhibitor library may procure this compound for broad-panel kinase profiling [2]. The unique combination of a 4-ethylphenyl group and a 3-methylsulfonylbenzamide is not widely represented in commercial kinase inhibitor libraries, offering a structurally distinct starting point for hit discovery campaigns against the human kinome [2].

Quote Request

Request a Quote for N-(4-(4-ethylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.